molecular formula C23H22O8 B6339535 2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester CAS No. 365543-22-2

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester

Cat. No.: B6339535
CAS No.: 365543-22-2
M. Wt: 426.4 g/mol
InChI Key: GFSCOGVFTGCLDX-PKNBQFBNSA-N
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Description

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester (CAS 365543-22-2) is a synthetic benzoic acid ester derivative of interest in advanced chemical research. This compound features a (E)-styled vinyl bridge connecting two distinct aromatic systems, each functionalized with acetoxy groups, making it a potential intermediate for the synthesis of more complex organic structures . The specific biochemical applications, research value, and mechanism of action for this particular compound are not well-documented in the current scientific literature. Consequently, it presents a significant opportunity for exploratory research in areas such as novel material science, organic synthesis pathways, and the development of proprietary chemical entities. Researchers may investigate its properties as a building block in polymer chemistry, given the known emission of various organic compounds from synthetic materials , or as a scaffold in medicinal chemistry, analogous to the development of other benzoic acid derivatives . Its structural complexity offers a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-acetyloxy-6-[(E)-2-(3,4-diacetyloxyphenyl)ethenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-5-28-23(27)22-18(7-6-8-20(22)30-15(3)25)11-9-17-10-12-19(29-14(2)24)21(13-17)31-16(4)26/h6-13H,5H2,1-4H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSCOGVFTGCLDX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by acetylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acetylation step may involve acetic anhydride or acetyl chloride under anhydrous conditions to ensure the formation of acetoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biochemical Interactions

Studies focus on the compound's interactions with proteins and enzymes, which can elucidate its potential therapeutic mechanisms. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer or inflammation.
  • Receptor Binding : Its ability to bind to cellular receptors could modulate signaling pathways critical for various biological processes.

Material Science

In materials science, the compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to be used in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability or mechanical strength.
  • Nanotechnology : The compound's reactivity makes it suitable for functionalizing nanoparticles for targeted drug delivery systems.

Case Studies

  • Anti-cancer Activity Study :
    • A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Model :
    • In animal models of inflammation, this compound exhibited significant reductions in inflammatory markers, indicating its therapeutic potential in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate enzymatic activities. The vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and binding affinity to biological targets. The pathways involved include ester hydrolysis and conjugation with cellular nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues with shared benzoic acid ethyl ester backbones but divergent substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₃H₂₂O₈ 426.42 g/mol 3,4-Diacetoxy-phenyl vinyl, 2-acetoxy
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (365543-05-1) C₁₉H₁₉BrO₄S 423.33 g/mol 5-Bromo-thiophene vinyl, 2-acetoxy
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (365542-35-4) C₁₉H₂₃ClN₂O₃S 394.92 g/mol 4-Chloro-thiazol vinyl, 6-methoxy
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 g/mol Ethoxy-oxoacetamido, carboxylic acid
Key Observations:

Substituent Effects on Polarity: The target compound has three acetoxy groups, increasing lipophilicity compared to the methoxy or ethoxy groups in analogues .

Hydrogen-Bonding and Crystal Packing :

  • The ethoxy-oxoacetamido analogue forms planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, creating 1D chains along the [111] crystallographic direction .
  • In contrast, the target compound ’s acetoxy groups may participate in weaker C–H⋯O interactions, but steric hindrance from the diacetoxy-phenyl group could disrupt extended hydrogen-bonded networks .

Biological Implications: The ethoxy-oxoacetamido derivative exhibits DNA-binding and cytotoxic properties, likely due to its planar structure and hydrogen-bonding capacity . Thiophene/thiazole-containing analogues may target microbial or enzymatic pathways due to their heterocyclic motifs .

Biological Activity

2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester (CAS No. 365543-22-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O8, with a molecular weight of 426.4 g/mol. Its structure features an acetoxy group and a vinyl phenyl moiety attached to a benzoic acid core, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenolic compounds have been shown to disrupt bacterial biofilms and inhibit growth in various strains of bacteria, including E. coli and Staphylococcus aureus . The presence of multiple acetoxy groups may enhance the compound's lipophilicity, facilitating better membrane permeability and increased antimicrobial efficacy.

The proposed mechanism of action for similar compounds involves interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis. For example, modifications in the structure that enhance π–π interactions with amino acid residues in bacterial enzymes can significantly increase inhibitory potency against targets like acetylcholinesterase .

Study on Antibacterial Activity

A study focused on the antibacterial properties of structurally related compounds demonstrated that modifications in the phenolic structure could lead to improved effectiveness against multi-drug resistant strains. Compounds with similar structural characteristics showed minimum inhibitory concentrations (MIC) ranging from 20–40 µM against S. aureus . This suggests that this compound may possess comparable or enhanced antibacterial properties.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A2040
Compound B3050
This compound ? ?

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for determining the safety profile of new compounds. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific impact of this compound remains under investigation .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of any compound. Studies indicate that similar compounds demonstrate stability under physiological conditions, suggesting that they can be effectively absorbed when administered orally .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acetylation of hydroxyl groups : Protect phenolic -OH groups using acetic anhydride under basic conditions (e.g., NaOH at 0°C) to prevent undesired side reactions during subsequent steps .

Introduction of the vinyl moiety : Utilize a Wittig reaction or Horner-Wadsworth-Emmons olefination to couple the 3,4-diacetoxyphenyl group to the benzoic acid backbone. Reaction conditions (e.g., choice of phosphine reagent, solvent polarity) must be optimized to avoid isomerization .

Esterification : React the carboxylic acid intermediate with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid chloride formation using SOCl₂ .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), vinyl protons (δ 6.0–7.0 ppm, coupling constant J ≈ 16 Hz for trans-configuration), and acetate methyl groups (δ 1.8–2.3 ppm) .
    • ¹³C NMR : Confirm ester carbonyls (δ 165–175 ppm) and acetoxy groups (δ 20–25 ppm for CH₃, 165–170 ppm for COO) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetate groups) .
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and vinyl C=C stretches (~1630 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : The ester and acetoxy groups are prone to hydrolysis in humid or aqueous environments. Store in anhydrous solvents (e.g., dried DMSO or DMF) under inert gas (N₂/Ar) at –20°C .
  • Light Sensitivity : The conjugated vinyl system may undergo photoisomerization. Use amber vials and avoid prolonged UV/vis light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound or perform column chromatography to eliminate impurities that cause splitting .
  • Advanced NMR Techniques :
    • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity between aromatic and vinyl protons .
    • NOESY : Detect spatial proximity between substituents (e.g., acetoxy groups and the vinyl moiety) to confirm stereochemistry .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies improve regioselectivity during the acetylation of the 3,4-dihydroxyphenyl precursor?

Methodological Answer:

  • Protection-Deprotection Sequences : Use selective acetylating agents (e.g., AcCl in pyridine) to target the 3- and 4-hydroxyl groups while leaving other positions (e.g., 6-OH) unprotected for subsequent reactions .
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct acetylation to specific hydroxyl groups via chelation effects .
  • Temperature Modulation : Lower reaction temperatures (–10°C) can reduce kinetic competition between hydroxyl groups, favoring acetylation at sterically accessible sites .

Q. How can mechanistic studies elucidate the role of the vinyl linker in the compound’s reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated vinyl groups in nucleophilic additions or cycloadditions .
  • Electrochemical Analysis : Perform cyclic voltammetry to assess the electron-withdrawing/donating effects of the vinyl bridge on the aromatic rings .
  • Computational Modeling : Use density functional theory (DFT) to map transition states and identify charge distribution in the conjugated system .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point data across literature sources?

Methodological Answer:

  • Recrystallization Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to isolate polymorphs or solvates .
  • Differential Scanning Calorimetry (DSC) : Quantify thermal transitions (melting, decomposition) and compare with literature values .
  • Collaborative Validation : Cross-reference data with independent labs or databases like NIST Chemistry WebBook .

Methodological Design

Q. What experimental controls are critical when studying the biological activity of this compound?

Methodological Answer:

  • Negative Controls : Use structurally similar analogs lacking the vinyl or acetoxy groups to isolate their contribution to activity .
  • Stability Controls : Include samples stored under accelerated degradation conditions (e.g., 40°C/75% RH) to rule out decomposition artifacts .
  • Solvent Controls : Account for solvent effects (e.g., DMSO-induced cytotoxicity) by comparing activity in multiple solvents .

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